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Compound of Interest

Compound Name: Ornidazole diol

Cat. No.: B1680657

Introduction

Ornidazole is a 5-nitroimidazole derivative widely used as an antimicrobial and antiprotozoal
drug. During its synthesis, formulation, and storage, impurities can arise, which may affect the
efficacy and safety of the final drug product. One such critical impurity is 1-(3-chloro-2-
hydroxypropyl)-2-methyl-5-nitroimidazole, commonly known as ornidazole diol. The presence
of this and other impurities is strictly regulated by pharmacopeial standards and regulatory
bodies like the International Council for Harmonisation (ICH). Therefore, a robust and validated
analytical method for the profiling of ornidazole diol is crucial for quality control in the
pharmaceutical industry.

This application note provides a detailed protocol for the identification and quantification of
ornidazole diol impurity in ornidazole drug substances using a stability-indicating Reverse-
Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is
designed to be compliant with ICH guidelines for method validation.

Chemical Structures

Caption: Chemical structures of Ornidazole and Ornidazole Diol.

Experimental Protocol

This protocol outlines the necessary steps for the quantitative determination of ornidazole diol
impurity in an ornidazole drug substance.
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1. Materials and Reagents

¢ Ornidazole reference standard (CRS) and sample
e Ornidazole diol impurity reference standard

e Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

o Potassium dihydrogen phosphate (AR grade)

o Orthophosphoric acid (AR grade)

o Purified water (Milli-Q or equivalent)

2. Instrumentation and Chromatographic Conditions

A validated RP-HPLC method is employed for the separation and quantification of ornidazole
and its diol impurity.
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Parameter

Specification

Chromatographic System

High-Performance Liquid Chromatography
(HPLC) with UV-Vis Detector

Column

C18, 250 mm x 4.6 mm, 5 um (e.g., Symmetry
shield RP18 or equivalent)

Mobile Phase

Phosphate Buffer : Methanol (70:30 v/v)

Buffer Preparation

Dissolve 2.72 g of Potassium Dihydrogen
Phosphate in 1000 mL of water, adjust pH to 3.0

with orthophosphoric acid.

Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 318 nm
Injection Volume 20 pL

Run Time

Approximately 15 minutes

. Preparation of Solutions

Diluent: Mobile phase is used as the diluent.

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Ornidazole CRS and

25 mg of Ornidazole Diol impurity CRS into separate 50 mL volumetric flasks. Add about 30

mL of diluent, sonicate to dissolve, and make up the volume with the diluent.

Standard Solution: From the standard stock

solutions, prepare a working standard solution

containing a known concentration of Ornidazole and Ornidazole Diol (e.g., 50 ug/mL of

Ornidazole and 1 pg/mL of Ornidazole Diol) by diluting with the diluent.

Sample Solution: Accurately weigh and transfer about 25 mg of the Ornidazole drug

substance sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to

dissolve, and make up the volume with the diluent. Further dilute to achieve a final

concentration of approximately 500 pg/mL.
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4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system
suitability parameters.

Parameter Acceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000

% RSD of Peak Areas Not more than 2.0%

5. Analytical Method Validation

The analytical method should be validated according to ICH guidelines, covering specificity,
linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

» Specificity: Forced degradation studies are performed to demonstrate the stability-indicating
nature of the method. The drug substance is subjected to stress conditions such as acid
hydrolysis (0.1N HCI), base hydrolysis (0.1N NaOH), oxidation (3% H202), thermal
degradation (60°C), and photolytic degradation (UV light). The chromatograms of the
stressed samples should show no interference at the retention time of ornidazole and
ornidazole diol.

 Linearity: Linearity is established by analyzing a series of solutions with increasing
concentrations of ornidazole diol. A typical range would be from the LOQ to 150% of the
expected impurity level. The correlation coefficient (r2) of the calibration curve should be
greater than 0.999.

e Accuracy (Recovery): The accuracy of the method is determined by spiking the sample
solution with known amounts of ornidazole diol impurity at different concentration levels
(e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be
within 90-110%.

e Precision:
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o Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the
same batch on the same day. The %RSD should be not more than 5.0%.

o Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on
different days, by different analysts, or with different equipment. The %RSD should be not
more than 10.0%.

o Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on
the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard
deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for
clear comparison and reporting.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor (Ornidazole) <20

Tailing Factor (Ornidazole Diol) <20

Theoretical Plates (Ornidazole) = 2000

Theoretical Plates (Ornidazole
Diol)

| % RSD of Peak Areas (n=5) | | £2.0% |

Table 2: Linearity of Ornidazole Diol
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Concentration (ug/mL) Peak Area

Level 1

Level 2

Level 3

Level 4

Level 5

| Correlation Coefficient (r2) | | = 0.999 |

Table 3: Accuracy (Recovery) of Ornidazole Diol

. Amount Added Amount Recovered
Spiking Level % Recovery
(ng/mL) (ng/mL)
50%
100%
150%

| Mean % Recovery | | | 90-110% |

Workflow Diagram

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1680657?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample and Standard Preparation

Prepare Standard Solutions Prepare Sample Solution
(Ornidazole & Ornidazole Diol) (Ornidazole Drug Substance)
\\ /

HPLdi Analysis

System Suitability Test

f Passes

Inject Standard and Sample Solutions

Data Processirvg and Analysis

Chromatogram Integration

;

Quantify Ornidazole Diol
(External Standard Method)

;

Method Validation
(Specificity, Linearity, Accuracy, Precision)

Reporting
4

Generate Final Report

Click to download full resolution via product page

Caption: Experimental workflow for Ornidazole Diol impurity profiling.
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Conclusion

The described RP-HPLC method provides a reliable and robust approach for the routine quality
control analysis of ornidazole diol impurity in ornidazole drug substances. The method is
specific, linear, accurate, and precise, making it suitable for its intended purpose in a regulated
pharmaceutical laboratory. Adherence to this protocol will ensure that the quality of ornidazole
drug substances meets the stringent requirements of regulatory authorities.

 To cite this document: BenchChem. [Application Note & Protocol: Profiling of Ornidazole Diol
Impurity in Drug Substances]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680657#protocol-for-ornidazole-diol-impurity-
profiling-in-drug-substances]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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